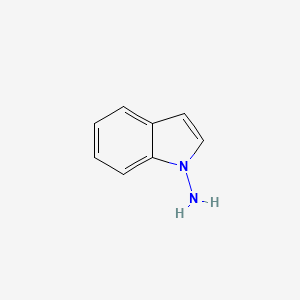

1-Aminoindole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

indol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSYGSNEEYEGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349128 | |

| Record name | 1-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53406-38-5 | |

| Record name | 1-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Aminoindole and Its Derivatives

Metal-Free Synthetic Approaches

The development of metal-free synthetic routes is highly desirable, particularly for pharmaceutical applications where residual metal contamination is a concern.

A notable metal-free approach involves the oxidative cyclization of α-arylhydrazones using hypervalent iodine(III) oxidants, such as phenyliodine bis(trifluoroacetate) (PIFA) researchgate.netresearchgate.net. This method provides a chemoselective pathway to N-amino-1H-indoles, bypassing the need for pre-functionalized substrates or transition metal catalysts researchgate.netresearchgate.net. The reaction typically proceeds by forming an N–N bond, showcasing the utility of iodine(III) reagents in promoting C–H amination reactions. For instance, PIFA in dichloromethane (B109758) with trifluoroacetic acid (TFA) as an additive has been shown to effectively cyclize α-arylhydrazones to form 1-aminoindoles researchgate.netresearchgate.net.

Photochemical methods offer a distinct strategy for C–N bond formation.

A photo-induced N–N coupling reaction has been developed for the synthesis of N-aryl-1-aminoindoles using o-nitrobenzyl alcohols and indolines nih.gov. This protocol typically involves irradiation with UV light in the presence of a catalyst (e.g., TEAI) and an acid (e.g., acetic acid) nih.gov. This method leverages the photochemical reactivity of o-nitrobenzyl alcohols to facilitate the formation of the N–N bond, leading to the desired N-aryl-1-aminoindole products. The resulting products can be further transformed, for example, into fluorescent probes nih.gov.

Post-Functionalization with Nitrostyrene for Unprotected 3-Aminoindolesmdpi.com

A significant breakthrough in the synthesis of unprotected 3-aminoindoles has been achieved through a two-step process that begins with the reaction of readily available indoles with nitrostyrene. This initial step, catalyzed by phosphorous acid, leads to the formation of a key intermediate: 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles] dntb.gov.uanih.govresearchgate.netresearchgate.net. This spirocyclic compound serves as a stable precursor, effectively masking the sensitive amino functionality until a later stage in the synthesis.

Transformation of Spiro[indole-3,5′-isoxazoles] with Hydrazine Hydratemdpi.com

The second crucial step in this synthetic sequence involves the transformation of the spiro[indole-3,5′-isoxazoles] intermediate into the desired 3-aminoindole derivatives. This conversion is efficiently accomplished through the reaction with hydrazine hydrate (B1144303). The process is often enhanced by microwave-assisted heating, which significantly reduces reaction times and promotes higher yields, typically described as good to excellent dntb.gov.uanih.govresearchgate.netresearchgate.net.

In addition to the spirocyclic isoxazoles, related intermediates such as 2-(3-oxoindolin-2-yl)-2-arylacetonitriles, which can be derived from the spirocyclic compounds, can also be subjected to reaction with hydrazine hydrate to yield the target 3-aminoindoles dntb.gov.uanih.govresearchgate.net. This flexibility in the choice of intermediate further broadens the applicability of the methodology.

Representative Reaction Conditions and Yields

The transformation of spirocyclic intermediates or related indolinones with hydrazine hydrate has been demonstrated under specific conditions to achieve efficient conversion to 3-aminoindoles. While a comprehensive table of all tested substrates is not fully detailed in the provided snippets, a specific example illustrates the methodology:

| Intermediate Type | Reagent | Conditions | Product Type | Yield |

| 2-(3-Oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile (4) | Hydrazine hydrate | Microwave heating (200 °C, 15 min) in a sealed vial dntb.gov.ua | 3-Aminoindole | Good |

| 2,4′-Diaryl-4′H-spiro[indole-3,5′-isoxazole] (3) | Hydrazine hydrate | Microwave heating (conditions not explicitly detailed for this specific substrate in snippets) dntb.gov.uanih.govresearchgate.net | 3-Aminoindole | Good |

| Specific intermediate (4aa) with amino binucleophiles (R-XHNH2) | Hydrazine hydrate | Varied conditions (as per Table 1 in source) researchgate.net | N-Me 3-aminoindole | 41% |

Note: Specific substrate structures and detailed reaction conditions for all examples are found in the original publication mdpi.com. The yield of 41% is cited for a specific N-Me 3-aminoindole derivative.

This synthetic route represents a significant advancement, providing a practical and reliable method for accessing the valuable 3-aminoindole scaffold, which is crucial for the development of new pharmaceuticals and functional molecules.

Reactivity and Reaction Mechanisms of 1 Aminoindole

Electrophilic Amination Reactions

While the prompt's outline mentions electrophilic amination, the search results primarily discuss the synthesis of 3-aminoindoles via electrophilic amination of indoles nih.govresearchgate.netnih.gov, or the N-amination of indoles using reagents like hydroxylamine-O-sulfonic acid (HOSA) to form 1-aminoindoles ntu.ac.ukresearchgate.net. The specific reactivity of 1-aminoindole itself in electrophilic amination reactions is not extensively detailed in the provided snippets. However, HOSA is noted as a reagent for the N-amination of indole (B1671886) to produce this compound, indicating that this compound is a product of such reactions rather than a typical reactant in this category ntu.ac.ukresearchgate.net.

Hydroxylamine-O-sulfonic acid (HOSA) is a recognized reagent for the N-amination of nitrogen heterocycles, including indoles ntu.ac.ukwikipedia.org. The reaction of indole with HOSA is a method to synthesize this compound, highlighting HOSA's role in introducing the amino group at the N1 position of the indole ring ntu.ac.ukresearchgate.net. This synthetic route is considered an important preparative procedure, especially when other amination reagents are less effective or when HOSA offers a more direct pathway ntu.ac.uk.

Ring Enlargement Reactions

1-Aminoindoles are known to undergo ring enlargement reactions, particularly leading to the formation of cinnoline (B1195905) derivatives.

A significant reaction pathway for 1-aminoindoles involves their conversion into 1,4-dihydrocinnolines and subsequently cinnolines when treated with acidic media oup.comoup.comjst.go.jp. This transformation represents a key method for accessing cinnoline structures from this compound precursors. The spontaneous occurrence of this ring enlargement reaction to cinnoline derivatives under atmospheric oxygen in acidic conditions has also been noted researchgate.net.

Oxidative Conversions

The indole ring system in this compound is susceptible to oxidation. While specific detailed mechanisms for the oxidative conversion of this compound itself are not extensively provided, general oxidation of such compounds can lead to the formation of corresponding oxides . The study of 1-amino-2-methylindoline, a related saturated analog, showed that reaction with monochloramine leads to 1-amino-2-methylindole and azo(2-methyl)indoline, involving the transient formation of an indolic aminonitrene researchgate.net.

Radical Reactivity and Antioxidant Properties

The aminoindole structure, exemplified by tryptamine (B22526), exhibits notable radical scavenging and antioxidant properties. Computational kinetics studies have been employed to understand the mechanisms by which these compounds interact with free radicals.

Computational studies on tryptamine (TRA), a molecule sharing the aminoindole skeleton, have investigated its reactivity towards hydroxyl (HO•) and hydroperoxyl (HOO•) radicals uva.esacs.orgresearchgate.netnih.govacs.org. These studies reveal that tryptamine acts as a radical scavenger through several mechanisms, primarily Radical Adduct Formation (RAF), Single Electron Transfer (SET), and Hydrogen Atom Transfer (HAT) uva.esacs.orgresearchgate.netnih.govacs.org.

These findings suggest that the aminoindole structure, particularly the nitrogen atom of the indole ring, plays a crucial role in its radical scavenging activity researchgate.netnih.govacs.org. This intrinsic antioxidant potential of the aminoindole core makes such compounds interesting for further study in the context of oxidative stress researchgate.netacs.org.

Computational Kinetics Studies with Hydroxyl and Hydroperoxyl Radicals

Radical Adduct Formation (RAF) Mechanisms

Radical adduct formation (RAF) is a significant mechanism through which compounds like aminoindoles can interact with and scavenge free radicals. In the reaction with hydroxyl radicals (HO•), RAF accounts for approximately 55% of the observed products, indicating it is a primary pathway for radical quenching acs.orguva.esacs.org. The less hindered carbon atom adjacent to the indole nitrogen is identified as a preferred site for radical addition in these processes acs.orgacs.org. RAF is also considered for reactions involving hydroperoxyl radicals (HOO•) acs.orgacs.org.

Single Electron Transfer (SET) Pathways

Single Electron Transfer (SET) represents another important mechanism for radical scavenging. For hydroxyl radicals, the SET pathway accounts for about 13% of the reaction products acs.orguva.esacs.org. This process involves the transfer of an electron from the aminoindole to the radical. The SET pathway can be highly efficient, potentially being diffusion-controlled with a very high rate constant, suggesting rapid electron transfer capabilities acs.org. SET is also a considered mechanism in reactions with hydroperoxyl radicals acs.orgacs.org.

Role of Indole Nitrogen in Radical Scavenging

The indole nitrogen atom plays a critical role in the radical scavenging activity of this compound and its analogs. In HAT processes, the indole nitrogen is responsible for over 91% of the products when reacting with hydroperoxyl radicals, underscoring its high reactivity in this regard acs.orguva.esacs.org. The indole ring system itself contributes to stabilizing the unpaired electron formed after hydrogen atom transfer, thereby diminishing the radical's reactivity acs.orgacs.org. Furthermore, the amino group at the 1-position can influence the electronic properties of the indole ring, enhancing its nucleophilicity and directing reactivity .

Table 1: Radical Scavenging Mechanisms and Branching Ratios (Data from Tryptamine Studies)

| Radical Type | Mechanism | Branching Ratio (%) | Approximate Rate Constant (M⁻¹s⁻¹) |

| Hydroxyl (HO•) | Radical Adduct Formation (RAF) | 55 | ~6.29 x 10¹⁰ |

| Hydroxyl (HO•) | Hydrogen Atom Transfer (HAT) | 31 | |

| Hydroxyl (HO•) | Single Electron Transfer (SET) | 13 | |

| Hydroperoxyl (HOO•) | Hydrogen Atom Transfer (HAT) | >91 (from indole N) | 3.71 x 10⁴ |

| Hydroperoxyl (HOO•) | Radical Adduct Formation (RAF) | Considered | |

| Hydroperoxyl (HOO•) | Single Electron Transfer (SET) | Considered |

Note: Data presented are derived from studies on tryptamine, a related aminoindole, as direct mechanistic data for this compound specifically was not available in the provided search snippets.

Susceptibility to Oxidation and Oligomerization

This compound and its derivatives can exhibit susceptibility to oxidation, which may lead to the formation of corresponding oxides or more complex degradation pathways . Studies on related diindolylamine structures indicate that such compounds can be unstable under ambient conditions, with instability often attributed to oxidation-induced oligomerization nih.govacs.org. This process can result in the formation of insoluble precipitates. Electrochemical studies, such as cyclic voltammetry, have provided evidence for irreversible oxidation and subsequent oligomerization in these systems, often involving the coupling of redox-active species nih.govacs.orgohiolink.edu.

Strategies for Enhancing Stability (e.g., Steric Hindrance)

To mitigate the instability arising from oxidation and oligomerization, various strategies can be employed. One approach involves introducing steric bulk to hinder reactive sites. For instance, blocking the reactive 3-position of indole derivatives with groups like tert-butyl has been shown to improve the air stability of related diindolylamines nih.govacs.org. This steric hindrance can impede the intermolecular interactions that lead to oligomerization. Additionally, careful control of reaction conditions, such as avoiding the presence of water during certain synthetic steps, can prevent the formation of unwanted oligomeric by-products nih.govacs.org.

Compound List

this compound

Tryptamine

Diindolylamines

Computational and Theoretical Studies of 1 Aminoindole

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool to model the properties of 1-aminoindole, offering a balance between computational cost and accuracy.

Geometry Optimization and Electronic Structure Analysis

DFT calculations, particularly using the B3LYP functional with the 6-311++G(d,p) basis set, have been instrumental in determining the optimized geometry of this compound. These studies reveal that the indole (B1671886) ring is planar, while the amino group is tilted at an angle of approximately 12 degrees from this plane. This non-planar arrangement of the amino group is a key structural feature.

The electronic structure analysis indicates a significant resonance interaction between the amino group at the 1-position and the pyrrole (B145914) ring. This interaction enhances the nucleophilicity of the pyrrole ring and influences the sites of electrophilic substitution, directing them towards the benzene (B151609) ring. The calculated dipole moment for this compound is 2.78 D, directed towards the amino group, further highlighting the charge distribution within the molecule.

Time-dependent DFT (TD-DFT) has also been employed to study the excited states of this compound and related compounds, providing insights into their photophysical properties. researchgate.netresearchgate.net

HOMO-LUMO Energy Analysis

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. ossila.com The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical stability. irjweb.comschrodinger.com

For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level have determined the energies of these frontier orbitals. The HOMO is primarily localized on the amino group and the pyrrole ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is delocalized across the benzene ring. The calculated HOMO-LUMO energy gap is 4.14 eV, suggesting moderate reactivity.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.12 |

| LUMO | -1.98 |

| Energy Gap (ΔE) | 4.14 |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dewuxiapptec.com The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. wuxiapptec.commdpi.com

In the case of this compound, MEP analysis reveals a region of negative electrostatic potential localized at the N1 nitrogen atom of the pyrrole ring, with a calculated charge of -0.32 e. This indicates that the N1 position is an electron-rich center and a likely site for interaction with electrophiles or protonation. wuxiapptec.com Conversely, regions of positive potential are typically found around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. faccts.dewisc.edu It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). wisc.edu

For this compound, NBO analysis can quantify the resonance effects and hyperconjugative interactions that contribute to its stability and reactivity. For instance, the interaction between the nitrogen lone pair and the antibonding orbitals of the indole ring can be evaluated to understand the degree of electron delocalization. wisc.edu This analysis can also provide insights into the nature of the bonds within the molecule, such as the calculated Wiberg Bond Index for the C1-N1 bond being 0.89 and for the C2-C3 bond being 1.12.

Analysis of Intramolecular Charge Transfer (ICT) and Planar Intramolecular Charge Transfer (PICT)

This compound and its derivatives are known to exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. researchgate.netresearchgate.net This process involves the movement of an electron from an electron-donating part of the molecule to an electron-accepting part. ossila.com In this compound, the amino group acts as the donor, and the indole moiety acts as the acceptor.

A specific type of ICT observed in this compound is the Planar Intramolecular Charge Transfer (PICT). researchgate.net In the ground state, the molecule is twisted, but upon excitation, it relaxes to a more planar conformation in the excited state. researchgate.net This planarization facilitates charge transfer, leading to a large Stokes shift and high fluorescence quantum yields. researchgate.net Computational studies using time-dependent DFT (TD-B3LYP) and Coupled Cluster (CC2) methods have been crucial in demonstrating the formation of these photoinduced PICT states in this compound and its derivatives. researchgate.net The driving forces behind the preference for PICT over other mechanisms like Twisted Intramolecular Charge Transfer (TICT) can be analyzed through fragment orbital interaction and excited-state energy decomposition analyses. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly DFT, plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. chiralpedia.com By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and determine the most likely reaction pathway. acs.orgmdpi.com

For instance, computational studies have been used to understand the regioselectivity of nucleophilic additions to indolynes, which are reactive intermediates derived from indole derivatives. nih.gov These studies have examined the influence of substituents on the nitrogen atom of the indole ring on the reaction outcome. nih.gov Furthermore, computational kinetics studies on related aminoindole structures, such as tryptamine (B22526), have investigated the mechanisms of reactions with radicals, including radical adduct formation (RAF), single electron transfer (SET), and hydrogen atom transfer (HAT). acs.orguva.esresearchgate.netacs.orgnih.gov These theoretical investigations provide valuable insights into the antioxidant potential of the aminoindole scaffold. acs.orguva.esresearchgate.netacs.orgnih.gov

Simulation of Spectroscopic Properties

Theoretical simulations are instrumental in interpreting experimental spectra and understanding the electronic transitions that give rise to them.

The electric dipole moment is a fundamental measure of the asymmetry of charge distribution within a molecule. Computational methods can accurately predict the dipole moments in both the ground electronic state (S₀) and various excited states (e.g., S₁). These calculations are crucial for understanding a molecule's polarity and its interactions with electric fields and polar solvents.

Density Functional Theory (DFT) calculations using the B3LYP functional and a 6-311++G(d,p) basis set have determined the ground state dipole moment of this compound to be approximately 2.78 Debye (D). The direction of the dipole is generally pointed towards the electron-donating amino group.

Upon absorption of light, the molecule transitions to an excited state, which is accompanied by a redistribution of electron density. This often results in a different dipole moment for the excited state. Studies on indole and its substituted derivatives using high-level computational methods like coupled-cluster (CC2) show that the dipole moment can either increase or decrease upon excitation from the ground state (S₀) to the first excited singlet state (S₁). hhu.de For instance, the permanent dipole moment of the parent indole molecule decreases upon excitation to the S₁ state. hhu.de The change in dipole moment (Δμ) between the ground and excited states is a key factor influencing the molecule's solvatochromic behavior and its potential for non-linear optical applications.

| Compound | State | Computational Method | Calculated Dipole Moment (D) | Reference |

|---|---|---|---|---|

| This compound | Ground (S₀) | DFT (B3LYP/6-311++G(d,p)) | 2.78 | |

| Indole | Ground (S₀) | Rotationally Resolved Electronic Stark Spectroscopy (Expt.) | 1.963 | hhu.de |

| Indole | Excited (S₁) | Rotationally Resolved Electronic Stark Spectroscopy (Expt.) | 1.856 | hhu.de |

The electronic absorption and emission spectra of molecules can be significantly influenced by the surrounding solvent, a phenomenon known as solvatochromism. researchgate.net The polarity of the solvent can differentially stabilize the ground and excited states of the solute molecule, leading to shifts in the observed spectral bands. libretexts.orgbau.edu.lb

For aromatic molecules like this compound, the primary electronic transitions are typically of the π→π* type. researchgate.net These transitions often lead to an excited state that is more polar than the ground state. libretexts.org In such cases, increasing the polarity of the solvent will stabilize the more polar excited state to a greater extent than the ground state. libretexts.orgresearchgate.net This differential stabilization lowers the energy difference between the two states, resulting in a shift of the absorption or fluorescence maximum to a longer wavelength (lower energy). libretexts.org This is known as a bathochromic shift, or redshift. libretexts.orgresearchgate.net Experimental and theoretical studies on various indole derivatives confirm that their spectra are highly sensitive to solvent polarity, typically exhibiting a redshift in more polar solvents. researchgate.netresearchgate.netjps.jp The UV-Vis spectrum for this compound in methanol (B129727), a polar solvent, shows a characteristic π→π* transition at approximately 290 nm.

Prediction of Physicochemical and Biophysical Properties

Computational models are widely used to predict a range of physicochemical properties that determine a molecule's reactivity and behavior in biological systems. nih.gov

Based on the principles of Density Functional Theory, chemical hardness (η) and its inverse, chemical softness (σ), are key descriptors of molecular stability and reactivity. chemtools.orglibretexts.org Chemical hardness measures the resistance of a molecule to a change in its electron configuration. chemtools.org Hard molecules have a large gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), while soft molecules have a small gap. researchgate.net

These parameters can be approximated from the energies of the frontier molecular orbitals using the following relations:

Hardness (η) ≈ (E_LUMO – E_HOMO) / 2 libretexts.org

Softness (σ) = 1 / η libretexts.org

A lower hardness value (and thus higher softness) indicates greater chemical reactivity and polarizability. researchgate.net For this compound, DFT calculations provide the frontier orbital energies.

| Parameter | Value | Calculated From | Reference |

|---|---|---|---|

| HOMO Energy | -6.12 eV | DFT (B3LYP/6-311++G(d,p)) | |

| LUMO Energy | -1.98 eV | DFT (B3LYP/6-311++G(d,p)) | |

| HOMO-LUMO Gap (ΔE) | 4.14 eV | E_LUMO - E_HOMO | |

| Chemical Hardness (η) | 2.07 eV | ΔE / 2 | libretexts.org |

| Chemical Softness (σ) | 0.483 eV⁻¹ | 1 / η | libretexts.org |

The ionization potential (IP) is the minimum energy required to remove an electron from a gaseous atom or molecule. wikidoc.org It is a direct measure of a molecule's ability to act as an electron donor; a lower IP signifies a better electron donor. nih.gov

Computationally, the ionization potential can be estimated in several ways. A common approximation is provided by Koopmans' theorem, which states that the IP is approximately equal to the negative of the HOMO energy (IP ≈ -E_HOMO). wikidoc.org Using the calculated HOMO energy of -6.12 eV for this compound, the approximate ionization potential is 6.12 eV.

More accurate calculations determine the IP as the difference in the total electronic energies of the neutral molecule (E_N) and its corresponding cation (E_(N-1)), which is the molecule after one electron has been removed. wikidoc.orgnih.gov

IP = E_(N-1) - E_N

Advanced computational methods are available to calculate ionization potentials with high accuracy. molssi.org

Non-linear optical (NLO) materials are substances whose optical properties, such as the refractive index, change with the intensity of incident light. rsc.org These materials are essential for technologies like optical switching and frequency generation. analis.com.my

At the molecular level, a key indicator of NLO activity is the first hyperpolarizability (β). analis.com.mynih.gov Computational quantum chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of molecules by calculating their hyperpolarizability. analis.com.mymdpi.com A general principle is that molecules with a strong intramolecular charge transfer (ICT) character, often arising from an electron-donating group connected to an electron-accepting group through a π-conjugated system, exhibit large NLO responses. analis.com.my

Key molecular features that favor high NLO activity include a small HOMO-LUMO gap and a large difference in dipole moment between the ground and excited states. analis.com.mynih.gov this compound possesses an electron-donating amino group attached to a π-conjugated indole ring system. Its relatively low HOMO-LUMO gap (4.14 eV) and consequent chemical softness suggest it could be a candidate for NLO applications, as these features facilitate the electron polarization required for a strong non-linear response. analis.com.my

Advanced Spectroscopic Characterization Techniques for 1 Aminoindole and Its Derivatives

Fluorescence Spectroscopy for Photophysical Properties

Solvatochromism Studies

Solvatochromism, the phenomenon where a molecule's spectral properties (absorption and emission) change in response to variations in solvent polarity, is a critical tool for understanding molecular electronic structure and solute-solvent interactions evidentscientific.comniscpr.res.intaylorandfrancis.comspectroscopyonline.com. For compounds like 1-aminoindole and its derivatives, solvatochromic studies provide insights into their excited-state behavior, dipole moments, and the influence of the surrounding environment on their photophysical properties niscpr.res.inaip.orgresearchgate.net.

Research on various indole (B1671886) derivatives has demonstrated significant solvatochromic effects, often characterized by shifts in absorption and emission maxima as solvent polarity increases aip.orgresearchgate.netmdpi.comrsc.org. These shifts are typically attributed to differences in the electronic distribution and dipole moments between the ground and excited states of the molecule niscpr.res.in. For many push-pull systems, including some indole-based compounds, increasing solvent polarity leads to a stabilization of the more polar excited state, resulting in a bathochromic (red) shift in both absorption and emission spectra taylorandfrancis.comaip.orgmdpi.comnih.gov. This phenomenon is often linked to intramolecular charge transfer (ICT) processes, where electron density moves from a donor to an acceptor moiety within the molecule upon excitation mdpi.comnih.govresearchgate.net.

Studies on indole derivatives have shown that the ¹Lₐ absorption band, in particular, can exhibit large red shifts in polar solvents, a behavior not always explained by classical solute-solvent interaction forces alone aip.org. Furthermore, the nature of the emitting state can change with solvent polarity, influencing the observed emission spectra aip.org. The magnitude of these shifts and the direction of solvatochromism (positive for red shifts, negative for blue shifts) are directly related to the ground and excited state dipole moments of the molecule niscpr.res.in. For instance, compounds with a larger dipole moment in the excited state compared to the ground state (μ₀ < μ₁) tend to display pronounced positive solvatochromism niscpr.res.in.

Representative Solvatochromic Behavior in an Indole Derivative

While specific, comprehensive solvatochromic data for this compound itself is not extensively detailed in the provided snippets, studies on related indole derivatives offer representative insights. For example, research on ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate (5-MPIC), an indole derivative, illustrates these principles researchgate.net. This compound exhibits absorption in the range of 310–350 nm and fluorescence peaking between 390–415 nm. A general trend observed is a bathochromic shift in both absorption and emission spectra as solvent polarity increases, suggesting that the excited state is more polar and stabilized by polar solvents researchgate.net. The Stokes shift, the difference between absorption and emission maxima, also shows variations with solvent polarity, often increasing slightly as polarity increases researchgate.net.

The following table illustrates the typical solvatochromic behavior observed in indole derivatives, showing a progression of spectral shifts with increasing solvent polarity. The data presented is representative of findings in related indole structures, such as 5-MPIC researchgate.net, and general trends observed in solvatochromic studies of such compounds.

| Solvent | Polarity (Conceptual) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| Hexane | Low | ~310 | ~390 | ~8600 |

| Toluene | Medium-Low | ~315 | ~398 | ~8650 |

| Ethanol | Medium-High | ~325 | ~405 | ~8700 |

| Dimethylformamide (DMF) | High | ~335 | ~412 | ~8750 |

| Dimethyl sulfoxide (B87167) (DMSO) | High | ~340 | ~415 | ~8800 |

These spectral shifts are indicative of the molecule's electronic transitions and its response to the dielectric environment of the solvent, providing valuable information about its excited-state dipole moments and charge distribution niscpr.res.inresearchgate.net.

Compound Names Mentioned:

this compound

Indole derivatives

Ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate (5-MPIC)

PI, NI, TI, FI (specific indole derivatives)

Biological and Biomedical Research Applications of 1 Aminoindole Derivatives

Medicinal Chemistry and Drug Discovery

1-Aminoindole derivatives have emerged as a significant scaffold in medicinal chemistry, leading to the discovery of novel compounds with potential therapeutic applications. Researchers have explored this chemical class for its activity against infectious diseases and cardiovascular conditions.

The indole (B1671886) scaffold is a key component in several compounds with antiparasitic potential, particularly against Plasmodium falciparum, the most virulent species of the malaria parasite. acs.org The aminoindole chemical class, in particular, has been identified as a source of potent antiplasmodial agents. nih.gov

Screening of large compound libraries has been instrumental in identifying novel antimalarial scaffolds. The aminoindole Genz-644442 was discovered through a screening of approximately 70,000 compounds from the Broad Institute's small-molecule library and the ICCB-L compound collection at Harvard Medical School. nih.govasm.org This initial hit demonstrated potent in vitro activity against P. falciparum blood stages. nih.gov

The promising profile of Genz-644442 prompted a medicinal chemistry optimization program. nih.govasm.org This effort involved the synthesis of 321 analogs to improve potency and drug-like properties. nih.govmmv.org The lead compound to emerge from this optimization was Genz-668764, a single enantiomer with significantly enhanced in vitro potency against P. falciparum. nih.govasm.orgmmv.org

**Table 1: In Vitro Potency of this compound Derivatives against *Plasmodium falciparum***

| Compound | P. falciparum Strain(s) | 50% Inhibitory Concentration (IC₅₀) | Citation(s) |

|---|---|---|---|

| Genz-644442 | Dd2, 3D7 | 200–285 nM | nih.govasm.orgglobalauthorid.com |

| Genz-668764 | Multiple | 28–65 nM | nih.govasm.orgmmv.org |

While the precise molecular target of the aminoindole class in Plasmodium is not yet fully elucidated, mechanism of action studies have provided initial insights. nih.govasm.org Microscopic examination of synchronized in vitro cultures of P. falciparum treated with these compounds indicates that the trophozoite stage of the parasite's lifecycle appears to be the primary target. asm.orgresearchgate.net The parasites treated with aminoindoles exhibit abnormal morphology in the digestive food vacuole. nih.gov

The development of drug resistance is a major threat to the efficacy of antimalarial therapies. acs.org For the aminoindole class, preliminary research suggests that polymorphisms in the P. falciparum multidrug-resistance gene 1 (pfmdr1) may play a role in differential activity. asm.org The pfmdr1 gene encodes a transporter protein located in the parasite's food vacuole membrane and is known to be involved in modulating susceptibility to various antimalarial drugs. springermedizin.denih.gov However, in long-term in vitro studies lasting 270 days, researchers were unable to select for parasite populations with more than a twofold decrease in sensitivity to the parent compound, Genz-644442, suggesting a stable profile against the development of high-level resistance. asm.orgmmv.org

The this compound scaffold has also been investigated for its potential in treating cardiovascular disorders. pensoft.netpensoft.net This chemical group has shown significant promise in terms of its cardio-pharmacological effects. pensoft.netpensoft.net

A notable example of a cardio-active this compound derivative is the compound SS-68. pensoft.net Research has demonstrated that SS-68 possesses a pronounced antiarrhythmic effect, capable of normalizing the heart's electrical activity. pensoft.netcyberleninka.ru In multiple animal models of heart rhythm disorders, SS-68 was found to be effective and, in many instances, outperformed established reference drugs such as amiodarone, lidocaine, and quinidine. pensoft.netcyberleninka.ru

The compound has shown efficacy against a wide range of arrhythmias, including those of both cardiac and neurogenic origin. pensoft.netcyberleninka.ru The antiarrhythmic activity of SS-68 is believed to be associated with its influence on the potassium and calcium conductivity of cardiomyocyte plasma membranes, as well as its effects on alpha- and beta-adrenoreceptors. cyberleninka.ru Furthermore, SS-68 has been observed to increase coronary blood flow, suggesting a positive effect in conditions of reduced blood supply to the heart. pensoft.netcyberleninka.ru

Cardio-pharmacological Activity

Impact on Coronary Blood Flow and Necrosis Reduction

This compound derivatives have demonstrated significant potential in cardiovascular research, particularly in improving coronary blood flow and reducing tissue death (necrosis) following ischemic events. One notable derivative, 2-phenyl-1-(3-pyrrolidin-1-yl-propyl)-1H-indole hydrochloride, known as SS-68, has been the subject of extensive study.

In animal models, SS-68 has shown a pronounced ability to increase coronary blood flow, which is crucial for delivering oxygen and nutrients to the heart muscle. pensoft.netcore.ac.ukpensoft.net This vasodilating effect is beneficial in conditions where blood flow is restricted, such as in clogged arteries. pensoft.netpensoft.net Furthermore, in experimental models of myocardial infarction (heart attack), SS-68 has been observed to decrease the area of necrosis in the heart tissue. pensoft.netcore.ac.ukpensoft.net This suggests a cardioprotective effect, where the compound helps to preserve heart muscle cells that would otherwise die due to lack of blood supply. researchgate.net The anti-ischemic activity of SS-68 is also evidenced by its positive effect on ST-segment depression, a key indicator of myocardial ischemia on an electrocardiogram. core.ac.uk

The compound's ability to improve coronary circulation and reduce necrosis highlights its potential as a therapeutic agent for ischemic heart disease. core.ac.ukrrpharmacology.ru

Anti-inflammatory Activity

Derivatives of this compound have emerged as promising candidates in the search for new anti-inflammatory agents. researchgate.net Research has shown that certain indole derivatives can effectively reduce inflammation in various experimental models. nih.govresearchgate.net

For instance, specific hybrid molecules containing both indole and imidazole (B134444) nuclei, such as 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-52), have demonstrated significant anti-inflammatory effects. nih.gov These compounds were shown to reduce leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β in models of peritonitis and air pouch inflammation. nih.gov

Other studies have focused on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. rsc.org One compound from this series, compound 13b, was particularly effective at inhibiting the production of nitric oxide (NO), IL-6, and TNF-α induced by lipopolysaccharide (LPS) in RAW264.7 cells, a macrophage-like cell line. rsc.org This compound was also found to be non-toxic to the cells. rsc.org

Furthermore, indole derivatives of ursolic acid have been synthesized and evaluated for their anti-inflammatory potential. chemrxiv.org These compounds significantly reduced the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin (B15479496) E2 (PGE2) while increasing the anti-inflammatory cytokine IL-10 in LPS-stimulated RAW 264.7 macrophages. chemrxiv.org They also decreased the expression of inflammatory mediators like iNOS and COX-2. chemrxiv.org

These findings underscore the potential of this compound derivatives as a source for the development of novel anti-inflammatory drugs. researchgate.netrsc.org

Antitumor Activity

The investigation of this compound derivatives has revealed their potential as antitumor agents, with several compounds demonstrating cytotoxic effects against various cancer cell lines. researchgate.net

Against Breast Cancer Cell Lines (e.g., MCF-7)

Significant research has focused on the activity of this compound derivatives against breast cancer cells, particularly the MCF-7 cell line.

One study synthesized a series of new azo-based sulfonamides, with compound 8h showing high cytotoxicity against MCF-7 cells with an IC50 value of 0.21 µM, while exhibiting minimal toxicity to normal human cells. chemmethod.com Similarly, compounds 8i and 8j from the same series also displayed potent cytotoxic activity against MCF-7 cells. chemmethod.com Another study on riluzole (B1680632) derivatives found that compound 4a was highly active against MCF-7 cells with an IC50 of 7.72 μmol/L. brieflands.com

Bis-indole derivatives have also been evaluated for their antitumor properties. nih.gov In a preliminary screening, several of these compounds were found to be active against MCF-7 cells at a concentration of 100 µM. nih.gov Specifically, pyridine (B92270) derivatives within this class were more active than their piperazine (B1678402) counterparts. nih.gov

Furthermore, a series of 2-thienyl-3-substituted indole derivatives were tested for their antitumor activity against the MCF-7 cell line. researchgate.net One of the most potent compounds, 10b , exhibited an IC50 of 2.6 μg/ml. researchgate.net Chalcone sulfonamide analogues have also shown promise, with two compounds having 2,4-Cl2 and 4-NO2 substitutions demonstrating effective properties against the MCF-7 cancer cell line, proving more potent than the reference drug doxorubicin. mdpi.com

Additionally, a novel flufenamic acid derivative, compound 7 , exhibited anticancer activity against the MCF-7 breast cancer cell line by inducing apoptotic cell death. pensoft.net This was evidenced by an increase in caspase 9 mRNA levels and cytochrome c release from the mitochondria. pensoft.net

These diverse studies highlight the potential of various this compound-based scaffolds in the development of new therapeutic agents for breast cancer.

Antiviral Activity (e.g., HIV-1 gp41 fusion inhibitors)

This compound derivatives have been identified as a promising class of small-molecule inhibitors targeting the HIV-1 glycoprotein (B1211001) 41 (gp41), a critical component of the viral fusion machinery. nih.gov The gp41 protein facilitates the fusion of the viral and cellular membranes, a necessary step for the virus to enter and infect host cells. plos.org Inhibiting this process is a key strategy in anti-HIV research. nih.gov

Through a structure-based drug design approach, a series of indole compounds have been developed that act as fusion inhibitors by binding to a hydrophobic pocket on gp41. nih.gov The experimental binding affinities of these compounds for this pocket showed a strong correlation with their ability to inhibit cell-cell fusion. nih.gov

The most active compounds in these studies were able to inhibit both cell-cell fusion and viral replication at submicromolar concentrations. nih.gov Docking studies have helped to establish a common binding mode for these indole-based inhibitors within the gp41 hydrophobic pocket. nih.gov The flexibility of these molecules allows them to conform to the contours of the pocket, with the most potent compound mimicking the hydrophobic contacts of a known D-peptide inhibitor, PIE7. nih.gov These findings validate the gp41 hydrophobic pocket as a viable target for the development of low molecular weight fusion inhibitors and enhance the understanding of how indole compounds can effectively block HIV-1 entry. nih.gov

Neurological Research Applications

The indole structure is a key component of many biologically active molecules, including those involved in the nervous system. acs.org Tryptamine (B22526) and its derivatives, such as the neurotransmitter serotonin (B10506) and the neurohormone melatonin, are well-known indolamines that play crucial roles in brain function. acs.org This has led to the investigation of this compound derivatives for their potential applications in neurological research. rrpharmacology.ru

Neurotransmitter Systems and Brain Function

Research into this compound derivatives has revealed their potential to interact with and modulate various neurotransmitter systems, suggesting a broad range of applications in understanding and potentially treating neurological disorders.

One area of investigation is their effect on neurodegenerative diseases like Alzheimer's and Parkinson's. rsc.orgnih.gov Some quinoline (B57606) derivatives, which share structural similarities with indoles, have been explored for their ability to interact with neurotransmitter systems and receptors relevant to these conditions. rsc.org Specifically, certain indole derivatives have been designed as multifunctional agents for Alzheimer's disease, targeting enzymes like cholinesterases and monoamine oxidases (MAO). nih.gov For example, compound 6 , a diethyl-urea containing indole derivative, showed promising inhibitory activity against both MAO-A and MAO-B, enzymes that are crucial in the metabolism of neurotransmitters. nih.gov

Furthermore, the this compound derivative SS-68 has been shown to have effects on brain activity. In models of brain injury-induced arrhythmias, the compound was found to reduce the frequency of epileptic episodes. pensoft.netpensoft.net Studies have also indicated that SS-68 can influence the functional organization of cholinergic neurons in the brain. researchgate.net

The tryptophan-kynurenine pathway, which metabolizes tryptophan, produces several neuroactive compounds. mdpi.com Imbalances in this pathway are linked to neurodegenerative diseases. mdpi.com The study of how this compound derivatives might modulate this pathway is an emerging area of research.

The diverse interactions of this compound derivatives with key components of the nervous system underscore their potential as research tools and as a basis for developing novel therapies for a range of neurological conditions. google.com

Alzheimer's and Chagas Disease Research

The structural framework of this compound has been utilized in the quest for treatments for both neurodegenerative and parasitic diseases. Chronic Chagas disease, caused by the parasite Trypanosoma cruzi, can lead to neurological complications, and some studies suggest it may accelerate memory decline in a manner similar to neurodegenerative conditions like Alzheimer's disease. fiocruz.br This has spurred research into compounds that could be effective against both conditions.

While direct research linking a single this compound derivative to both diseases is specific, the broader indole class of compounds is prominent in both fields. For instance, various indole derivatives are known to possess antiplasmodial activity, a field of research that sometimes overlaps with antitrypanosomal studies. researchgate.net In the context of Chagas disease, a series of 1-[(5-nitrothenylidene)amino]azoles, which includes a this compound derivative, were synthesized and tested for their activity against Trypanosoma cruzi. bvsalud.org Separately, research into Alzheimer's has shown that certain drugs can have cross-disease potential; for example, the Alzheimer's drug memantine (B1676192) has been found to reduce parasite levels and increase survival rates in mouse models of Chagas disease. news-medical.net This highlights the potential for a single chemical class to address pathologies in both diseases. Studies on mice with chronic Chagas disease have shown that infection can lead to a progressive loss of memory, which was reversed by treatment with the antiparasitic drug benznidazole, suggesting a link between parasitic load and cognitive impairment. fiocruz.br

| Compound Class | Disease Target | Research Focus |

| 1-[(5-nitrothenylidene)amino]azoles | Chagas Disease (Trypanosoma cruzi) | Synthesis and evaluation of antiprotozoal activity. bvsalud.org |

| Indole Derivatives | Alzheimer's Disease / Chagas Disease | General exploration for neuroprotective and antiparasitic agents. fiocruz.brresearchgate.net |

| Memantine | Alzheimer's Disease / Chagas Disease | Investigated as a trypanocidal drug and for its ability to reverse cognitive decline in infected mice. news-medical.net |

Antidepressant and Receptor Modulator Development

Derivatives of this compound have been investigated for their potential as antidepressants and modulators of various neurotransmitter receptors. The monoamine hypothesis of depression suggests that imbalances in neurotransmitters like serotonin and norepinephrine (B1679862) are key factors in the disorder. wikipedia.org Many antidepressants function by modulating these systems. wikipedia.orgnih.govresearchgate.net

Imidazole-bearing pharmacophores, which can be related to the broader class of nitrogen-containing heterocycles like indole, have emerged as significant scaffolds in the development of new molecules to target serotonergic systems for treating depression. nih.gov The development of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) marked a significant advancement in antidepressant therapy. researchgate.net Research in this area focuses on creating derivatives that can act as inhibitors of specific enzymes or receptors to achieve their biological effects. The modification of existing drug structures is a common strategy to identify new antidepressant properties. biotech-asia.org

| Compound/Derivative Class | Mechanism/Target | Therapeutic Area |

| This compound Derivatives | Receptor Modulation | Antidepressant Development. |

| Imidazole-based Derivatives | Serotonergic System Modulation | Depression Treatment. nih.gov |

Bioanalytical Applications

Beyond therapeutics, the unique chemical properties of this compound derivatives make them valuable in bioanalytical contexts, particularly in the development of fluorescent tools for research.

Development of Fluorescent Probes

Fluorescent probes are indispensable tools for imaging and sensing in biological systems. nih.gov Derivatives of this compound have been successfully used as core components in the synthesis of advanced fluorescent probes. nih.govresearchgate.net These probes often feature a molecular structure designed with an electron donor and an electron acceptor, which can result in properties like charge transfer (CT) and aggregation-induced emission (AIE). nih.govresearchgate.net For example, molecular rotors based on a this compound donor and a naphthalimide acceptor have been synthesized. nih.govresearchgate.net These probes can be sensitive to their environment, showing changes in fluorescence in response to variations in factors like pH, temperature, and viscosity. nih.govresearchgate.net

The development of fluorescent chemosensors for detecting metal ions is a highly active area of research, as metal ions like iron (Fe³⁺) are crucial in many biological processes. mdpi.comnih.govmagtech.com.cn An imbalance in these ions can signify disease. nih.gov Near-infrared fluorescent probes are particularly advantageous for biological applications due to their deep tissue penetration and low background autofluorescence. researchgate.net While specific examples focusing solely on this compound for Fe³⁺ sensing are highly specialized, the broader class of aminoindole-based fluorescent materials is being explored for use in sensors. The design of such probes often relies on the principle that the binding of a metal ion to the probe's recognition site causes a distinct change in its photophysical properties, allowing for detection. mdpi.com

| Probe Type | Analyte | Key Feature | Application |

| This compound/Naphthalimide Rotors | pH, Temperature, Viscosity | Charge Transfer (CT) Character | Environmental Sensing. nih.govresearchgate.net |

| Near-Infrared Fluorescent Probes | Metal Ions (e.g., Fe³⁺) | Long Emission Wavelength | Biological Detection and Imaging. researchgate.net |

Live Cell Imaging

The ability of fluorescent probes to operate within living systems makes them powerful tools for modern biology. nih.gov this compound derivatives have been incorporated into probes designed for live cell imaging. nih.govresearchgate.net For instance, the fluorescent molecular rotors AINP and F-AINP, which are based on a this compound donor, have been used to image both the A549 cancer cell line and the L929 fibroblast cell line. nih.govresearchgate.net Imaging studies with these probes revealed that the dyes accumulate in the cytoplasm of the cells, but not in the nuclei. nih.govresearchgate.net This demonstrates their utility in visualizing specific subcellular compartments in real-time. nih.govresearchgate.net The development of such probes, especially those that respond to specific analytes like pH, allows for the dynamic monitoring of cellular processes and environments. acs.orgnih.gov

| Probe Name | Cell Lines Imaged | Cellular Localization |

| AINP | A549 (cancer), L929 (fibroblast) | Cytoplasm. nih.govresearchgate.net |

| F-AINP | A549 (cancer), L929 (fibroblast) | Cytoplasm. nih.govresearchgate.net |

Molecular Docking Studies for Target Interaction Analysis

Molecular docking is a computational technique used to predict how a molecule, such as a this compound derivative, binds to a macromolecular target, like an enzyme or receptor. mdpi.comnih.gov This analysis is crucial for understanding the mechanism of action of a potential drug and for rational drug design. mdpi.com

In studies involving indole derivatives, molecular docking has been used to identify key interactions in the binding pocket of various targets. For example, in HIV research, docking studies of indole derivatives with the gp120 envelope glycoprotein helped identify important amino acid residues like Ser375, Phe382, and Tyr384 that are crucial for binding. mdpi.com In cancer research, molecular docking was used to study the interactions between newly synthesized azine derivatives bearing an indole moiety and the CDK-5 enzyme, providing support for the experimental anticancer activity observed. nih.gov These computational studies can reveal the binding affinity and pose of a ligand within a target's active site, offering insights that can guide the synthesis of more potent and selective derivatives. biotech-asia.orgnih.gov

| Derivative Class | Target | Purpose of Docking Study |

| Indole Derivatives | HIV-1 gp120 | Identify key binding site residues and guide inhibitor design. mdpi.com |

| Azines with Indole Moiety | CDK-5 Enzyme | Support experimental anticancer findings and analyze binding interactions. nih.gov |

| Gatifloxacin Derivatives | Serotonin Transporter (8FSB) | Predict antidepressant activity by analyzing binding energy. biotech-asia.org |

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The development of environmentally benign and efficient synthetic routes to 1-aminoindole and its derivatives is a paramount objective in contemporary chemical research. A significant trend is the move towards green chemistry principles, which prioritize the use of non-toxic solvents, renewable starting materials, and energy-efficient catalytic systems.

Recent research has highlighted the potential of novel catalytic systems to achieve these goals. For instance, a Rh(III)-catalyzed cyclization of 2-acetyl-1-arylhydrazines with diazo compounds has been developed for the direct synthesis of this compound derivatives. rsc.org This method is notable for its operation in water, a green solvent, and its avoidance of external oxidants. rsc.org Another innovative approach involves a photoenzymatic one-pot hybrid system for the synthesis of 3,3-disubstituted indole-2-ketones from N-methyl indoles, demonstrating the power of combining photocatalysis and enzyme catalysis for efficient and sustainable synthesis. rsc.org

Future research in this area will likely focus on:

The development of catalysts based on earth-abundant and non-toxic metals.

The use of biocatalysts and enzymes to perform highly selective transformations under mild conditions.

The application of flow chemistry and other process intensification technologies to improve the efficiency and scalability of this compound synthesis.

The exploration of multicomponent reactions that allow for the rapid and efficient assembly of complex this compound derivatives from simple starting materials. rsc.org

A comparative look at emerging sustainable catalytic systems is presented in the table below.

| Catalytic System | Key Features | Advantages |

| Rh(III)-catalysis | C-H activation in water | Use of a green solvent, avoids external oxidants rsc.org |

| Photoenzymatic Systems | Combination of photocatalysis and enzyme catalysis | Mild reaction conditions, high selectivity rsc.org |

| Biochar-modified g-C3N4·SO3H | Heterogeneous catalysis in water | Use of a renewable resource, green solvent rsc.org |

Advancements in Computational Chemistry for Predictive Modeling

Computational chemistry and molecular modeling have become indispensable tools in the design and discovery of new molecules with desired properties. In the context of this compound, these techniques are being increasingly used to predict the biological activity, pharmacokinetic properties, and potential toxicity of its derivatives.

In silico prediction of the bioactivity of 1-piperazine indole (B1671886) hybrids with nicotinic amide and nicotinic acid has demonstrated the utility of computational methods in identifying promising lead compounds. nih.gov Such studies often employ a combination of techniques, including:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the mechanism of action. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of a molecule and its interactions with its target over time.

The future of computational chemistry in this compound research will likely involve the development of more accurate and predictive models. This will be driven by advances in computing power, the development of new algorithms, and the availability of large datasets for model training and validation. A key area of focus will be the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which is crucial for the successful development of new drugs.

Targeted Development of this compound-Based Therapeutics with Enhanced Specificity and Reduced Toxicity

The indole scaffold is a common feature in many approved drugs and clinical candidates, particularly in the field of oncology. nih.govresearchgate.net The unique chemical properties of the this compound core make it an attractive starting point for the design of novel therapeutic agents with improved efficacy and safety profiles.

A major focus of current research is the development of this compound derivatives that can selectively target specific proteins or pathways involved in disease. For example, indole derivatives are being investigated as inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer. mdpi.com The development of targeted therapies for glioblastoma, an aggressive form of brain cancer, is an area of active investigation for indole-based compounds. mdpi.com

Future efforts in this area will concentrate on:

The design of highly selective inhibitors that can distinguish between different isoforms of a target protein, thereby reducing off-target effects and toxicity.

The development of multifunctional compounds that can simultaneously modulate multiple targets involved in a disease.

The use of drug delivery systems, such as nanoparticles, to improve the bioavailability and targeted delivery of this compound-based drugs. nih.gov

The exploration of this compound derivatives for the treatment of other diseases, such as neurodegenerative disorders. nih.gov

The table below summarizes some of the therapeutic targets for indole-based compounds.

| Therapeutic Target | Disease Area | Rationale |

| Protein Kinases | Cancer | Inhibition of cell growth and proliferation mdpi.com |

| Tubulin | Cancer | Disruption of microtubule dynamics and cell division mdpi.com |

| Indoleamine 2,3-dioxygenase (IDO1) | Cancer | Overcoming tumor-induced immunosuppression |

| Monoamine Oxidase (MAO) | Neurodegenerative Diseases | Regulation of neurotransmitter levels nih.gov |

Application in Advanced Functional Materials and Nanotechnology

The unique electronic and photophysical properties of the indole ring system make it a promising building block for the development of advanced functional materials. While the application of this compound itself in this area is still in its early stages, the broader class of indole derivatives has shown potential in a variety of applications, including:

Organic Light-Emitting Diodes (OLEDs): Indole-based materials can be used as emitters or host materials in OLEDs due to their high fluorescence quantum yields and tunable emission colors.

Organic Photovoltaics (OPVs): Indole-containing polymers and small molecules have been investigated as donor materials in OPV devices.

Sensors: The indole nucleus can be functionalized with different recognition units to create chemosensors for the detection of various analytes.

The field of nanotechnology offers exciting opportunities for the use of this compound derivatives. For instance, these compounds could be incorporated into nanoparticles for drug delivery, bioimaging, and diagnostic applications. nih.gov The ability to functionalize the 1-amino group provides a convenient handle for attaching these molecules to the surface of nanoparticles or for linking them to other molecules of interest.

Future research in this area will likely focus on the synthesis and characterization of novel this compound-based materials with tailored optical, electronic, and biological properties. The development of self-assembling systems based on this compound derivatives is another promising avenue for the creation of new nanomaterials with complex architectures and functions.

Integration of Machine Learning and AI for High-Throughput Screening and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of drug discovery and materials science. nih.govresearchgate.net These powerful computational tools can be used to analyze large datasets, identify patterns, and make predictions, thereby accelerating the discovery and design of new molecules with desired properties. nih.gov

In the context of this compound research, ML and AI can be applied in several ways:

High-Throughput Screening (HTS): ML models can be trained to predict the biological activity of large libraries of virtual compounds, allowing for the rapid identification of promising candidates for further experimental testing. arxiv.orgeurekaselect.com This can significantly reduce the time and cost associated with traditional HTS campaigns.

De Novo Drug Design: Generative models, a type of AI, can be used to design novel this compound derivatives with specific desired properties, such as high potency and low toxicity. nih.gov

Predictive Modeling: As discussed in section 7.2, ML algorithms can be used to develop more accurate and predictive models for a wide range of properties, including bioactivity, pharmacokinetics, and toxicity. mdpi.com

The successful application of ML and AI in this compound research will require access to large, high-quality datasets. Therefore, the generation and curation of such datasets will be a critical area of focus in the coming years. The development of new ML algorithms and AI architectures tailored to the specific challenges of chemical and biological data will also be essential.

Q & A

Basic Research Question

- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular ion confirmation; IR spectroscopy to identify amine (-NH) stretches (~3300–3500 cm) .

- Chromatography : UPLC-MS for quantifying trace impurities in biologically active derivatives .

- Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities in substituted derivatives .

- Data Reporting : Tabulate spectral data (e.g., chemical shifts, coupling constants) alongside synthetic yields in supplementary tables .

How can researchers optimize reaction conditions to improve yields of this compound derivatives with electron-withdrawing substituents?

Advanced Research Question

- DoE (Design of Experiments) : Use fractional factorial designs to test variables (catalyst type, solvent polarity, temperature). For example, Pd(OAc)/XPhos in DMF at 80°C increases yields of nitro-substituted derivatives by 20% compared to PdCl .

- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reaction time dynamically .

- Contingency Planning : Pre-screen substrates for steric hindrance using computational tools (e.g., DFT calculations) to predict reactivity .

What computational strategies are recommended to model the electronic properties of this compound for drug design?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and nucleophilic sites .

- MD Simulations : Simulate binding affinities with target proteins (e.g., kinase inhibitors) using GROMACS, incorporating solvent effects .

- Validation : Cross-check computational results with experimental UV-Vis spectra (e.g., λmax shifts in polar solvents) .

How should researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Advanced Research Question

- Systematic Review : Conduct a scoping study (e.g., PRISMA guidelines) to identify methodological disparities (e.g., cell line variability, assay protocols) .

- Meta-Analysis : Normalize IC values using standardized controls and test for publication bias via funnel plots .

- Replication Studies : Reproduce key assays under harmonized conditions (e.g., same ATP concentration in kinase assays) .

What experimental approaches are critical for assessing the stability of this compound under physiological conditions?

Advanced Research Question

- Accelerated Degradation Studies : Incubate compounds in PBS (pH 7.4) at 37°C for 72 hours; monitor decomposition via LC-MS .

- Metabolite Profiling : Use hepatic microsomes to identify oxidative metabolites and quantify half-life (t) .

- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and track photodegradation products .

How can SAR studies for this compound derivatives be designed to balance exploration of novel substituents with statistical rigor?

Advanced Research Question

- Diversity-Oriented Synthesis : Generate a library with systematic variation (e.g., para/meta substituents, alkyl/aryl groups) .

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

- Control Redundancy : Include internal controls (e.g., known kinase inhibitors) in every assay plate to minimize inter-experiment variability .

What steps ensure reproducibility of this compound research across laboratories?

Advanced Research Question

- Protocol Harmonization : Publish detailed SOPs with error margins (e.g., “stir at 500±50 rpm”) and batch numbers for critical reagents .

- Data Transparency : Share raw NMR/MS files in public repositories (e.g., PubChem) with metadata on instrument calibration .

- Collaborative Validation : Initiate multi-lab studies to benchmark key findings (e.g., catalytic efficiency of synthetic routes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.